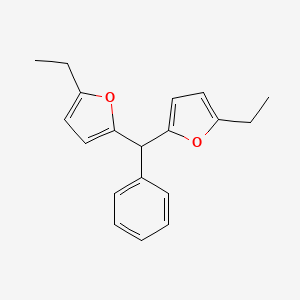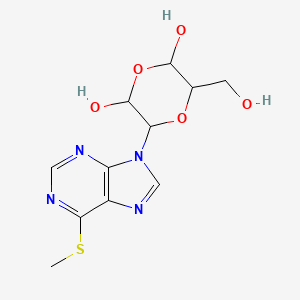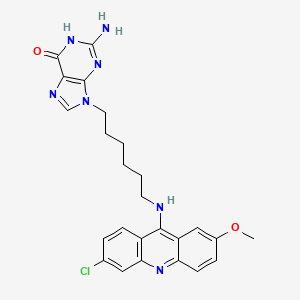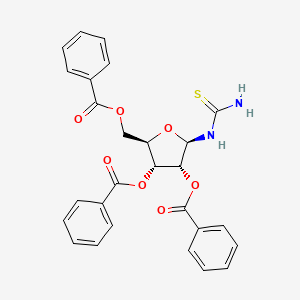
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl group, which is linked to an acetamide moiety through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ethylamine under controlled conditions.
Substitution Reaction: The synthesized pyrimidine derivative undergoes a substitution reaction with 4-bromoacetophenone to introduce the phenyl ring.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the acetamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced acetamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity comparable to paracetamol.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Another compound with notable analgesic properties.
Uniqueness
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
921604-26-4 |
|---|---|
Molecular Formula |
C16H19ClN4O |
Molecular Weight |
318.80 g/mol |
IUPAC Name |
N-[4-[1-[(5-chloro-6-ethylpyrimidin-4-yl)amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-14-15(17)16(19-9-18-14)20-10(2)12-5-7-13(8-6-12)21-11(3)22/h5-10H,4H2,1-3H3,(H,21,22)(H,18,19,20) |
InChI Key |
FPYPOEDSOVMSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(C)C2=CC=C(C=C2)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)





![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)





